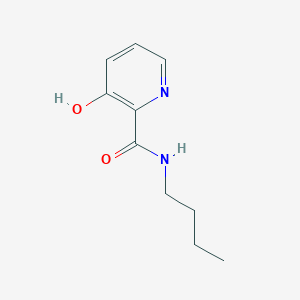
N-Butyl-3-hydroxypyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-3-hydroxypyridine-2-carboxamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antidiabetic Activity
Research has indicated that N-Butyl-3-hydroxypyridine-2-carboxamide acts as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that this compound can enhance insulin sensitivity and promote glucose uptake in muscle cells, making it a potential candidate for treating type 2 diabetes .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation and oxidative damage are significant contributors to disease progression.
Organic Synthesis
Building Block in Chemical Synthesis
this compound serves as a versatile building block in organic synthesis. Its hydroxypyridine structure allows for various functionalization reactions, enabling the synthesis of more complex molecules. For instance, it can be used to prepare derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .
Agricultural Applications
Pesticide Development
The compound has been explored for its potential use in developing agrochemicals, particularly as a component in novel pesticide formulations. Its ability to modulate biological pathways could lead to the creation of more effective pest control agents with reduced environmental impact.
Data Table: Summary of Applications
Case Studies
-
Antidiabetic Activity Study
In a controlled laboratory setting, researchers tested the effects of this compound on glucose uptake in muscle cells. The findings revealed a significant increase in glucose transport, suggesting its potential as a therapeutic agent for managing diabetes . -
Neuroprotective Mechanism Investigation
A study focused on the neuroprotective effects of the compound highlighted its ability to reduce markers of oxidative stress in neuronal cell cultures exposed to toxic agents. This research points towards its application in treating neurodegenerative disorders .
Propriétés
Numéro CAS |
1079-41-0 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-butyl-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-10(14)9-8(13)5-4-7-11-9/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) |
Clé InChI |
OWPOMFAYGIXICK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=C(C=CC=N1)O |
SMILES canonique |
CCCCNC(=O)C1=C(C=CC=N1)O |
Key on ui other cas no. |
1079-41-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















